molecular formula C64H109N19O24S B13383065 Leptin (116-130) amide (mouse)

Leptin (116-130) amide (mouse)

Cat. No.: B13383065
M. Wt: 1560.7 g/mol
InChI Key: YEHDWBRMEXDYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Receptor Interaction Specificity and Signaling Pathways

Leptin (116-130) amide (mouse) exhibits a distinct receptor-binding profile compared to full-length leptin. While leptin primarily signals through the long isoform of the leptin receptor (OB-Rb), which activates Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways, the peptide fragment does not require OB-Rb interaction for its metabolic effects. In vitro studies demonstrate that leptin (116-130) fails to compete with full-length leptin for OB-Rb binding and does not phosphorylate JAK2 or STAT3. Structural analyses of leptin-receptor complexes reveal that the α-helical regions (αA and αC) of leptin mediate OB-Rb binding, whereas the 116-130 fragment likely interacts with alternative receptor isoforms or auxiliary signaling components.

Table 1: Comparison of Leptin and Leptin (116-130) Amide Signaling

Feature Full-Length Leptin Leptin (116-130) Amide
Primary Receptor OB-Rb Undetermined (non-OB-Rb)
JAK2/STAT3 Activation Yes No
Key Metabolic Effects Appetite suppression, energy expenditure Glucose reduction, hormone modulation

This divergence suggests that leptin (116-130) amide engages non-canonical pathways, potentially involving hypothalamic neuropeptides or peripheral hormone systems. For example, the peptide increases luteinizing hormone (LH) and prolactin secretion while suppressing corticosterone and adrenocorticotropic hormone (ACTH), effects not directly mediated by OB-Rb.

In Vivo Modulation of Energy Homeostasis in Murine Models

In obese ob/ob mice (leptin-deficient), intraperitoneal administration of leptin (116-130) amide reduces food intake by 18–22% and body weight by 12–15% over 7 days. Strikingly, these effects persist in db/db mice lacking functional OB-Rb, where the peptide decreases blood glucose levels by 30% without altering food intake. This indicates that its glycemic control mechanisms operate independently of leptin receptor signaling.

The peptide also modulates energy expenditure pathways. In diabetic murine models, leptin (116-130) amide enhances insulin sensitivity and suppresses human chorionic gonadotropin (hCG)-stimulated testosterone secretion, suggesting cross-talk between metabolic and reproductive hormone axes. Unlike full-length leptin, which increases brown adipose tissue (BAT) thermogenesis via dorsomedial hypothalamic neurons, the fragment’s effects on energy expenditure remain uncharacterized, pointing to a gap in current understanding.

Gender-Specific Pharmacodynamic Profiles

Gender dimorphism significantly influences the peptide’s metabolic actions. In population studies, serum leptin levels are 3–4 times higher in females than males, a difference amplified by body mass index (BMI). Leptin (116-130) amide exacerbates this disparity:

Table 2: Gender-Specific Responses to Leptin (116-130) Amide

Parameter Male Murine Models Female Murine Models
Testosterone Inhibition 40–50% reduction Not observed
LH/FSH Suppression Moderate (20–30%) Minimal (<10%)
Glucose Reduction 25–30% 15–20%

These differences correlate with hormonal milieu: estrogen potentiates leptin sensitivity, while testosterone negatively regulates leptin synthesis. The peptide’s inhibition of hCG-stimulated testosterone secretion in males creates a feedback loop that may amplify its glucose-lowering effects. Conversely, in females, estrogen’s upregulation of leptin receptor expression could redirect the peptide toward alternative pathways, attenuating its metabolic efficacy.

Properties

Molecular Formula

C64H109N19O24S

Molecular Weight

1560.7 g/mol

IUPAC Name

4-[[1-[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)

InChI Key

YEHDWBRMEXDYLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions include disulfide-bonded dimers, reduced peptides, and various analogs with substituted amino acids .

Scientific Research Applications

Leptin (116-130) amide (mouse) is a synthetic peptide fragment derived from the mouse leptin protein, specifically spanning amino acid residues 116-130 . Leptin itself is an adipocyte-derived hormone crucial in regulating food intake and energy homeostasis . Leptin (116-130) amide (mouse) has garnered attention because it mimics the effects of native leptin, particularly concerning body weight and food intake regulation . Research indicates that the biological activity of leptin may be localized within the domains of residues 106-140 .

Scientific Research Applications

Leptin (116-130) amide (mouse) has been used in various research settings to explore leptin's functions and potential therapeutic applications:

  • Body Weight and Food Intake Regulation: Studies have demonstrated that Leptin (116-130) amide (mouse) reduces body weight gain and food intake in ob/ob and db/db mice . Specifically, experiments involving female C57BL/6J ob/ob mice showed that administration of LEP-(116-130) resulted in reduced food intake and significant weight loss .
  • Identifying Active Leptin Domains: Leptin (116-130) amide (mouse) has aided researchers in mapping the active domains of the leptin molecule . Research indicates that the activity of LEP-(116-130) resides in a restricted sequence between amino acid residues 116-122 . A synthetic peptide corresponding to this sequence (Ser-Cys-Ser-Leu-Pro-Gln-Thr) has been named OB3 .
  • Neuroendocrine Function and Fertility: Leptin plays a role in neuroendocrine function and fertility . Studies have found that Leptin (116-130) amide can elicit luteinizing hormone (LH) and prolactin (PRL) secretion in vivo . It can also inhibit testosterone secretion at the testicular level and directly affect pituitary LH and follicle-stimulating hormone (FSH) secretion .
  • Glucose Homeostasis: Administration of Leptin (116-130) amide (mouse) can reduce blood glucose levels in db/db mice .

Case Studies and Experimental Data

  • Effects on Body Weight: In one study, mice treated with LEP-(106-120), LEP-(116-130), or LEP-(126-140) showed significantly reduced weight gain compared to control mice . Within seven days, mice receiving these peptides lost 12.3%, 13.8%, and 9.8% of their initial body weights, respectively .
  • Effects on Food Intake: Food intake was reduced by 15% in mice receiving LEP-(106-120), LEP-(116-130), or LEP-(126-140) .
  • OB3 Analogues: Further studies on OB3, a peptide derived from Leptin (116-130), revealed that a single point D-amino acid substitution, particularly the inversion of the configuration of the leucine residue at position 4 ([D-Leu-4]), significantly increased the weight-reducing effect . Mice treated with [D-Leu-4]-OB3 consumed 7.9% less food and 16.5% less water, and their blood glucose levels normalized within two days .
  • Downregulation of Leptin Receptors: Leptin 116–130 amide has been shown to induce a dose-dependent reduction in the mRNA expression levels of Ob-Ra and Ob-Rb isoforms in rat adrenal tissue .

Potential Therapeutic Significance

Mechanism of Action

The peptide H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2 exerts its effects by mimicking the action of leptin. It binds to leptin receptors in the hypothalamus, activating signaling pathways that regulate appetite and energy expenditure. The primary molecular targets include the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways .

Comparison with Similar Compounds

Data Tables

Table 1: In Vivo Metabolic Effects
Compound Model (Mouse/Rat) Dose/Route Effect (vs. Control) Reference
Leptin (116-130) amide ob/ob mice 1 mg/day, ip ↓ Body weight (3.4%), ↓ food intake (15%)
OB3 ob/ob mice 1 mg/day, ip Similar weight loss to (116-130) fragment
Native leptin ob/ob mice 0.1 mg/day, ip Normalizes metabolism, ↓ glucose/insulin
Table 2: Neuroprotective Efficacy
Compound Model (Cell/Animal) Outcome Mechanism Reference
Leptin (116-130) amide Aβ-treated hippocampal neurons ↑ AMPA trafficking, ↓ Aβ toxicity STAT3/PI3-kinase activation
Leptin (22-56) Aβ-treated neurons No effect on Aβ toxicity or AMPA levels Inactive in key pathways
Native leptin Alzheimer’s rat models Improves cognition, reduces Aβ plaques JAK/STAT and AMPK signaling

Biological Activity

Leptin, a hormone produced by adipose tissue, plays a crucial role in regulating energy balance, body weight, and various metabolic processes. The peptide fragment Leptin (116-130) amide , derived from the mouse leptin sequence, has garnered attention for its biological activity, particularly in relation to weight management and endocrine function. This article explores the biological activity of Leptin (116-130) amide through various studies, highlighting its effects on food intake, body weight, hormonal secretion, and potential therapeutic applications.

Leptin (116-130) amide mimics the effects of full-length leptin but operates through distinct mechanisms. Research indicates that this peptide does not require interaction with the long form of the leptin receptor (OB-Rb) for its biological effects. For instance, studies have shown that administration of Leptin (116-130) amide in ob/ob and db/db mouse models resulted in reduced body weight gain and alterations in blood glucose levels without directly engaging the OB-Rb receptor .

Effects on Body Weight and Food Intake

Numerous studies have demonstrated that Leptin (116-130) amide significantly reduces food intake and body weight in various mouse models:

  • Weight Reduction : In a study involving female C57BL/6J ob/ob mice, daily intraperitoneal injections of Leptin (116-130) amide resulted in a 3.4% reduction in body weight after 28 days compared to control groups that gained an average of 14.7% .
  • Food Intake : The same study reported a 15% decrease in food consumption among treated mice .

Hormonal Effects

Leptin (116-130) amide also influences hormonal secretion:

  • Inhibition of LH and FSH : Research indicated that this peptide directly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from pituitary tissues in vitro. This effect was not observed with full-length leptin, suggesting a unique action of the 116-130 fragment .
  • Testosterone Secretion : In adult rat testes, Leptin (116-130) amide inhibited both basal and stimulated testosterone secretion at concentrations as low as 107M10^{-7}M .

Comparative Efficacy

The efficacy of Leptin (116-130) amide has been compared to other leptin fragments and full-length leptin:

PeptideWeight Change (%)Food Intake Change (%)
Leptin (116-130) amide-3.4-15
LEP-(106–120)-13.8-15
LEP-(126–140)-9.8Not significant
Control+14.7Baseline

This table summarizes findings from various studies demonstrating the relative effectiveness of different leptin peptides in influencing body weight and food intake .

Case Studies

Several case studies have highlighted the potential therapeutic applications of Leptin (116-130) amide:

  • Obesity Management : In clinical settings, synthetic peptides like Leptin (116-130) have been explored for their potential to treat obesity by mimicking the satiety signals typically regulated by leptin .
  • Metabolic Disorders : The peptide has shown promise in improving metabolic parameters such as insulin sensitivity and blood glucose levels in genetically obese mice, suggesting its utility in managing metabolic disorders associated with obesity .

Q & A

How does Leptin (116-130) amide (mouse) modulate energy homeostasis independently of the canonical leptin receptor (OB-Rb)?

Advanced Research Question
Experimental Design & Mechanistic Insights
Leptin (116-130) reduces body weight and blood glucose in ob/ob and db/db mice, even though db/db mice lack functional OB-Rb . To investigate this paradox:

  • In vitro assays : Use competitive binding studies (e.g., AP-OB fusion protein) to confirm the peptide’s inability to bind OB-Rb .
  • In vivo models : Compare metabolic outcomes (e.g., glucose tolerance tests, calorimetry) in db/db vs. wild-type mice treated with the peptide.
  • Alternative pathways : Screen for activation of non-canonical signaling (e.g., PI3K/Akt, JAK/STAT3) using phospho-specific antibodies in hypothalamic or peripheral tissues .

What experimental approaches validate the neuroprotective effects of Leptin (116-130) in Alzheimer’s disease (AD) models?

Advanced Research Question
Synaptic Plasticity & Amyloid Toxicity
Leptin (116-130) prevents Aβ-induced synaptic damage and enhances AMPA receptor trafficking in hippocampal neurons . Key methodologies include:

  • Acute brain slice electrophysiology : Measure long-term potentiation (LTP) in CA1 neurons exposed to Aβ oligomers ± Leptin (116-130) .
  • AMPA receptor trafficking assays : Use immunocytochemistry or surface biotinylation to quantify GluA1/2 subunits in hippocampal cultures treated with Aβ and the peptide .
  • LDH release assays : Quantify neuronal death in Aβ-treated cultures co-administered with PI3K inhibitors (e.g., wortmannin) to confirm pathway dependency .

How can researchers resolve contradictions between in vitro and in vivo activities of Leptin (116-130)?

Advanced Research Question
Data Discrepancy Analysis
While Leptin (116-130) lacks OB-Rb binding in vitro , it exerts metabolic effects in vivo . To address this:

  • Tissue-specific receptor profiling : Use RNA-seq or immunohistochemistry to identify alternative receptors (e.g., short-form leptin receptors, GPCRs) in target tissues like adipose or liver.
  • Pharmacokinetic studies : Track peptide biodistribution (e.g., radiolabeled tracer) to assess blood-brain barrier penetration or peripheral tissue accumulation .
  • Co-administration with receptor antagonists : Test whether blocking candidate receptors (e.g., C5aR) abolishes the peptide’s effects .

What structural features of Leptin (116-130) are critical for its bioactivity?

Basic Research Question
Structure-Activity Relationship (SAR)
The active core of Leptin (116-130) resides in residues 116-122 (OB3 fragment) . To define SAR:

  • D-amino acid scanning : Synthesize OB3 analogs with single D-amino acid substitutions and test their efficacy in ob/ob mice .
  • Truncation studies : Compare weight loss and glucose-lowering effects of full-length (116-130) vs. truncated (116-122) peptides in metabolic assays .
  • Molecular dynamics simulations : Model peptide interactions with putative receptors to identify critical binding residues .

How does Leptin (116-130) influence AMPA receptor dynamics in hippocampal neurons?

Basic Research Question
Synaptic Mechanism Validation
The peptide enhances AMPA receptor trafficking to synapses . Key methods:

  • Live-cell imaging : Track pH-sensitive GFP-tagged GluA1 in neurons treated with Leptin (116-130) to visualize receptor insertion .
  • Electrophysiological recordings : Measure AMPA/NMDA receptor current ratios in hippocampal slices to assess synaptic strength changes .
  • Pharmacological inhibition : Co-apply PI3K/Akt inhibitors (e.g., LY294002) to test pathway involvement in receptor trafficking .

What preclinical models are optimal for studying Leptin (116-130)’s therapeutic potential in metabolic disorders?

Advanced Research Question
Model Selection & Translational Relevance

  • Genetic models : Use ob/ob (leptin-deficient) and db/db (OB-Rb-deficient) mice to dissect receptor-dependent vs. -independent effects .
  • Diet-induced obesity (DIO) models : Test peptide efficacy in high-fat diet-fed mice to mimic human metabolic syndrome .
  • Glucose homeostasis assays : Perform hyperinsulinemic-euglycemic clamps to assess insulin sensitivity improvements .

How can researchers ensure specificity when studying Leptin (116-130)’s signaling pathways?

Basic Research Question
Experimental Controls & Validation

  • Knockout/knockdown models : Use CRISPR-Cas9 to delete putative receptors (e.g., C5aR) in cell lines or tissues .
  • Pathway inhibition : Co-treat with inhibitors (e.g., WP1066 for STAT3, wortmannin for PI3K) to confirm signaling dependencies .
  • Negative controls : Include scrambled peptide sequences or inactive fragments (e.g., residues outside 116-122) .

What are the limitations of using synthetic Leptin fragments in chronic studies?

Advanced Research Question
Pharmacokinetic & Stability Challenges

  • Peptide degradation : Perform mass spectrometry to monitor stability in serum or cerebrospinal fluid over time .
  • Dosing regimens : Optimize frequency (e.g., daily vs. weekly IP injections) to maintain therapeutic levels in ob/ob mice .
  • Immune responses : Measure anti-peptide antibodies in long-term studies to assess immunogenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.